6-Ethyl-2-methyl-1H-benzo[d]imidazole
Description
Significance of the Benzimidazole (B57391) Scaffold in Academic Research
The benzimidazole scaffold is a heterocyclic aromatic organic compound, consisting of a benzene (B151609) ring fused to an imidazole (B134444) ring. nih.gov This core structure is of profound importance in medicinal chemistry and drug discovery, being recognized as a "privileged scaffold." sigmaaldrich.com Its significance stems from its presence in numerous FDA-approved drugs and its ability to engage in various biological activities. nih.govsigmaaldrich.com The versatility of the benzimidazole nucleus is attributed to its physicochemical properties, such as its capacity for hydrogen bond donation and acceptance, potential for π-π stacking interactions, and hydrophobic interactions, which allow its derivatives to bind efficiently with a wide range of biological macromolecules. sigmaaldrich.com
Researchers have extensively demonstrated the broad pharmacological potential of benzimidazole derivatives, which includes antimicrobial, anticancer, anti-inflammatory, antiviral, and antihypertensive properties. sigmaaldrich.comnih.govbldpharm.com The electron-rich nitrogen heterocycle of benzimidazole can readily interact with therapeutic targets, a key reason for its widespread use in the development of novel bioactive compounds. nih.gov For instance, benzimidazole derivatives have been developed as topoisomerase inhibitors, which are crucial in cancer therapy. nih.gov The structural similarity of the benzimidazole core to natural purine (B94841) bases allows it to interact with the biopolymers of the human body, further broadening its therapeutic potential. bldpharm.com This wide spectrum of activity has cemented the benzimidazole scaffold as a cornerstone in the development of new therapeutic agents. nih.govvulcanchem.com
Structural Overview of 6-Ethyl-2-methyl-1H-benzo[d]imidazole
This compound is a specific derivative of the benzimidazole family. Its structure is defined by the foundational benzimidazole bicyclic system, with specific alkyl substituents at defined positions.
Key Structural Features:
Benzimidazole Core: The central framework is the 1H-benzo[d]imidazole unit, which is a bicyclic system formed by the fusion of a benzene ring and an imidazole ring. nih.gov
2-Methyl Group: A methyl group (-CH₃) is attached to the carbon atom at position 2 of the imidazole ring.
6-Ethyl Group: An ethyl group (-CH₂CH₃) is attached to the carbon atom at position 6 of the benzene ring.
Standard synthetic routes for benzimidazole derivatives often involve the condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid or aldehyde. acs.orgnih.gov For instance, a common laboratory method is the condensation of o-phenylenediamine with carboxylic acids under harsh dehydrating conditions. acs.org Another established method uses an oxidizing agent like sodium metabisulfite (B1197395) for the condensation of o-phenylenediamine with aldehydes in ethanol (B145695). nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₂ |
| Molecular Weight | 160.22 g/mol |
| IUPAC Name | 6-ethyl-2-methyl-1H-benzimidazole |
| CAS Number | 97863-20-2 bldpharm.com |
Research Landscape and Knowledge Gaps for this compound
While the benzimidazole scaffold is a subject of intense and widespread academic and industrial research, the specific compound this compound appears to be significantly understudied. A review of available scientific literature reveals a considerable knowledge gap regarding its specific biological activities, physicochemical characteristics, and potential applications.
Much of the existing research focuses on more complex benzimidazole derivatives, where the core is functionalized with larger or more reactive groups to achieve specific therapeutic aims, such as targeting human topoisomerase I in cancer treatment or acting as adenosine (B11128) A2B receptor antagonists. nih.govacs.org For example, extensive studies have been conducted on bis-benzimidazoles and derivatives with elaborate substitutions for anticancer applications. acs.org
Although this compound is listed by chemical suppliers bldpharm.com, there is a lack of published, in-depth research dedicated to this particular molecule. Key data from experimental studies, such as detailed spectroscopic analysis (NMR, IR), crystallographic data, and comprehensive biological screening, are not readily found in peer-reviewed journals. This contrasts sharply with the wealth of information available for the parent benzimidazole scaffold and its more complex analogues. mdpi.comekb.eg
Consequently, the specific contributions of the 2-methyl and 6-ethyl substitutions to the bioactivity and physical properties of the benzimidazole core remain largely uncharacterized. This lack of focused research presents an opportunity for future investigations to explore the synthesis, characterization, and potential utility of this simpler, yet potentially valuable, chemical entity.
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
6-ethyl-2-methyl-1H-benzimidazole |
InChI |
InChI=1S/C10H12N2/c1-3-8-4-5-9-10(6-8)12-7(2)11-9/h4-6H,3H2,1-2H3,(H,11,12) |
InChI Key |
JIIPEJSYISRQCY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(N2)C |
Origin of Product |
United States |
Synthetic Methodologies for 6 Ethyl 2 Methyl 1h Benzo D Imidazole and Analogues
Established Synthetic Pathways for Benzimidazole (B57391) Core Formation
The construction of the benzimidazole scaffold is a well-established area of organic synthesis, with numerous reliable methods at the disposal of chemists. These pathways typically involve the cyclization of an o-phenylenediamine (B120857) derivative with a one-carbon electrophile.
The most traditional and widely employed method for synthesizing benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as esters, acid chlorides, or nitriles). ijariie.comnih.gov This reaction, often referred to as the Phillips method, typically requires heating the reactants, sometimes in the presence of a strong acid like hydrochloric acid, to facilitate dehydration and cyclization. ijariie.com For the synthesis of 6-Ethyl-2-methyl-1H-benzo[d]imidazole, the starting material would be 4-ethyl-1,2-diaminobenzene.
Another common approach involves the condensation of o-phenylenediamines with aldehydes. nih.govresearchgate.net This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzimidazole. nih.govvulcanchem.com Various oxidizing agents can be used, including sodium metabisulfite (B1197395) (Na₂S₂O₅), hydrogen peroxide (H₂O₂), or even air. organic-chemistry.orgacs.orgnih.gov The reaction can be promoted by thermal means, acid catalysis, or microwave irradiation. nih.govnih.gov The use of green and economically viable catalysts, such as ammonium (B1175870) chloride, has also been reported to give satisfactory yields. ijariie.com
Several catalysts have been developed to improve the efficiency and mildness of these condensation reactions. These include Lewis acids like ZrCl₄ and SnCl₄, as well as heterogeneous catalysts such as zeolites, which can be easily recovered and reused. ijariie.comresearchgate.net
In recent years, metal-catalyzed reactions have emerged as powerful alternatives for benzimidazole synthesis, often offering higher yields, milder reaction conditions, and greater functional group tolerance. nih.gov
Iron-catalyzed synthesis has been shown to be an efficient, one-pot, three-component process. One method involves the reaction of benzo-1,2-quinone, an aldehyde, and ammonium acetate (B1210297) using an Fe(III)-porphyrin catalyst, proceeding through domino C-N bond formation and cyclization. nih.gov Another iron-based system uses an Fe/S catalyst for the reaction of substituted o-nitroanilines with compounds containing an active methyl group, such as 4-picoline, at elevated temperatures. nih.gov Nano-Fe₂O₃ has also been used as a recyclable catalyst in aqueous media for the condensation of 1,2-diaminobenzenes with aldehydes. rsc.org
Copper-catalyzed synthesis provides another versatile route. Methods include the intramolecular N-arylation of amidines and the coupling of 2-haloanilines with aldehydes and sodium azide. organic-chemistry.orgnih.gov A nanocomposite of Al₂O₃/CuI/PANI has been reported as an effective catalyst for the reaction between o-phenylenediamine and aldehydes. rsc.org
Gold nanoparticles (AuNPs) supported on materials like CeO₂ or SBA-15 have been used to catalyze the synthesis of benzimidazoles from o-phenylenediamines and either alcohols or aldehydes. nih.govrsc.org These heterogeneous catalysts are often reusable and promote green chemical transformations. nih.gov
Other metals like zinc, nickel, and cobalt have also been successfully employed. Zinc-catalyzed cyclization of o-phenylenediamines with N-substituted formamides provides good yields of benzimidazoles. organic-chemistry.org Nickel catalysts can facilitate the C-N bond formation between 2-haloanilines, aldehydes, and ammonia. organic-chemistry.org Recyclable cobalt nanocomposites have been used for the coupling of phenylenediamines and aldehydes under additive- and oxidant-free conditions. organic-chemistry.org
| Catalyst Type | Reactants | Key Features |
| Iron (Fe) | Benzo-1,2-quinone, Aldehydes, NH₄OAc | One-pot, three-component, mild conditions. nih.gov |
| Copper (Cu) | 2-Haloanilines, Aldehydes, NaN₃ | Good yields, one-pot reaction. organic-chemistry.org |
| Gold (Au) | o-Phenylenediamines, Alcohols/Aldehydes | Heterogeneous, reusable catalyst, green conditions. nih.gov |
| Zinc (Zn) | o-Phenylenediamines, N-substituted formamides | Good yields, useful for C1 source variation. organic-chemistry.org |
| Nickel (Ni) | 2-Haloanilines, Aldehydes, Ammonia | Excellent yields, versatile nitrogen source. organic-chemistry.org |
| Cobalt (Co) | Phenylenediamines, Aldehydes | Recyclable, additive- and oxidant-free. organic-chemistry.org |
Targeted Synthesis of this compound
The specific synthesis of this compound relies on applying the general principles of benzimidazole formation to readily available precursors.
The most direct synthesis of this compound involves the condensation of 4-ethyl-1,2-phenylenediamine with a source for the 2-methyl group. Acetic acid is a common and effective reagent for this purpose. The reaction is typically carried out by heating the diamine with acetic acid, often under reflux conditions. An alternative is using acetyl chloride or acetic anhydride.
A reported method involves the reaction of 4-ethyl-3-methylbenzene-1,2-diamine with formic acid under reflux, although this would yield the 2-unsubstituted derivative rather than the 2-methyl derivative. vulcanchem.com A more accurate approach for the target compound is the condensation of 4-ethyl-1,2-phenylenediamine with acetic acid or its equivalent.
| Reactant 1 | Reactant 2 | Conditions | Product |
| 4-Ethyl-1,2-phenylenediamine | Acetic Acid | Reflux in 4N HCl | This compound |
| 4-Ethyl-1,2-phenylenediamine | Acetyl Chloride | Base (e.g., Pyridine) | This compound |
To improve the yield and purity of this compound, several optimization strategies can be employed, drawing from general advancements in benzimidazole synthesis.
Microwave-assisted synthesis has been shown to significantly reduce reaction times and increase yields. nih.gov For instance, the synthesis of 2-substituted benzimidazoles under microwave irradiation can reduce reaction times from hours to minutes and increase yields by 10-50% compared to conventional heating. organic-chemistry.orgnih.gov This technique could be applied to the condensation of 4-ethyl-1,2-phenylenediamine and acetic acid.
Solvent-free conditions or the use of green solvents like water or ethanol (B145695) can also enhance the environmental friendliness and efficiency of the synthesis. rsc.orgdoi.org Grinding the reactants together under solvent-free conditions, sometimes with a catalyst like p-toluenesulfonic acid, is another effective strategy that features short reaction times and simple product isolation. rsc.orgnih.gov
| Optimization Strategy | Description | Potential Benefit for Target Synthesis |
| Microwave Irradiation | Using microwave energy to heat the reaction mixture. | Reduced reaction time, increased yield. nih.gov |
| Catalyst Selection | Employing heterogeneous, ionic liquid, or nano-catalysts. | Milder conditions, easier work-up, catalyst reusability. researchgate.netnih.gov |
| Solvent-Free Conditions | Performing the reaction without a solvent, often with grinding. | High efficiency, simple isolation, environmentally friendly. rsc.orgnih.gov |
Derivatization Strategies for this compound
Once synthesized, this compound can be further modified to create a library of derivatives. The benzimidazole ring offers two primary sites for derivatization: the N-1 nitrogen atom of the imidazole (B134444) ring and the aromatic benzene (B151609) ring, although substitution on the imidazole C-2 methyl group is also possible.
N-Alkylation: The nitrogen atom at the N-1 position can be readily alkylated using various alkyl halides (e.g., methyl iodide, 2-bromoethanol) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). rsc.orgnih.govacs.org This allows for the introduction of a wide range of substituents, which can modulate the compound's physicochemical properties.
N-Arylation: While less common than N-alkylation, N-arylation can be achieved through cross-coupling reactions, for example, using aryl halides in the presence of a suitable catalyst system.
Reactions at the C-2 Methyl Group: The methyl group at the C-2 position can potentially be functionalized. For instance, it could undergo condensation reactions with aldehydes if activated.
Electrophilic Aromatic Substitution: The benzene ring of the benzimidazole core can undergo electrophilic substitution reactions such as nitration or halogenation, although the conditions must be carefully controlled to avoid side reactions. The existing ethyl and methyl groups, along with the fused imidazole ring, will direct the position of new substituents.
An example of a complex derivative is 6-ethyl-2-methyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl methanesulfonate, which showcases how the core structure can be incorporated into much larger molecular frameworks. sigmaaldrich.com
Functionalization at the Imidazole Nitrogen (N-1)
The N-1 position of the benzimidazole ring is a common site for functionalization, allowing for the introduction of various alkyl and aryl groups. This modification significantly influences the molecule's physicochemical properties. nih.gov
N-Alkylation: Alkylation at the N-1 position can be achieved through several methods. Traditional approaches often involve bimolecular substitution using alkyl halides in the presence of a suitable base. researchgate.net More modern methods aim for simpler, more environmentally friendly conditions. One such method involves reacting the benzimidazole compound with an alkyl halide and a base like sodium hydroxide (B78521) or potassium hydroxide, often using a quaternary ammonium salt as a phase-transfer catalyst. google.com This process can be conducted by heating the reactants to between 35 and 100 °C for 3 to 8 hours. google.com The use of N-1 alkylated benzimidazoles is significant in various fields, including medicinal chemistry, where they serve as scaffolds for potential therapeutic agents. nih.gov For instance, N-1 alkylated derivatives have been synthesized and investigated for their antiviral properties. nih.gov
N-Arylation: The introduction of aryl groups at the N-1 position, known as N-arylation, is a key transformation. Copper-catalyzed cross-coupling reactions, an extension of the Ullmann reaction, are widely employed for this purpose. acs.orgacs.org These methods have been refined to proceed under milder conditions than the harsh temperatures often required in traditional Ullmann reactions. acs.org
The use of specific ligands can greatly enhance the efficiency and scope of copper-catalyzed N-arylation. For example, 4,7-dimethoxy-1,10-phenanthroline (B1245073) has been identified as an effective ligand for the coupling of benzimidazoles with both aryl iodides and bromides. acs.orgacs.orgmit.edu The addition of poly(ethylene glycol) (PEG) can further accelerate these reactions. acs.orgacs.org This system demonstrates high functional group tolerance, allowing for the arylation of benzimidazoles with aryl halides containing sensitive groups like esters and nitriles by adjusting the reaction temperature. acs.org The reaction conditions can be optimized for different substrates, with solvents like N-methyl-2-pyrrolidone (NMP) sometimes providing faster reactions than others. acs.org
| Aryl Halide | Benzimidazole | Catalyst System | Solvent/Additive | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Iodobenzene | Benzimidazole | 5% CuI, 10% Ligand L1c, Cs₂CO₃ | NMP | 110 | 3 | 98 | acs.org |
| 4-Iodotoluene | Benzimidazole | 5% CuI, 10% Ligand L1c, Cs₂CO₃ | Butyronitrile/PEG | 110 | 15 | 96 | acs.org |
| 4-Bromoacetophenone | 2-Methylbenzimidazole | 10% CuI, 20% Ligand L1c, Cs₂CO₃ | NMP/PEG | 120 | 24 | 85 | acs.org |
| 1-Iodo-4-nitrobenzene | Benzimidazole | 5% CuI, 10% Ligand L1c, Cs₂CO₃ | Butyronitrile/PEG | 110 | 4 | 98 | acs.org |
| Methyl 4-iodobenzoate | Benzimidazole | 5% CuI, 10% Ligand L1c, Cs₂CO₃ | Butyronitrile/PEG | 90 | 15 | 95 | acs.org |
Ligand L1c refers to 4,7-dimethoxy-1,10-phenanthroline. PEG is poly(ethylene glycol). NMP is N-methyl-2-pyrrolidone.
Modifications at the Benzene Ring (e.g., C-6, 5-position)
Functionalization of the benzene portion of the benzimidazole scaffold is most commonly achieved by starting the synthesis with an already substituted benzene-1,2-diamine derivative. researchgate.net This de novo synthesis approach ensures regioselectivity. For instance, to synthesize a compound with a substituent at the 5-position, one would start with a 4-substituted benzene-1,2-diamine. The synthesis of benzimidazole-5-carboxylic acid ethyl ester, for example, is achieved from the corresponding diamine precursor. nih.govacs.org
Direct functionalization of the pre-formed benzimidazole ring at the C-4, C-5, C-6, and C-7 positions is more challenging due to selectivity issues. However, strategies involving halogenation followed by cross-coupling reactions are employed to introduce various groups. researchgate.net For example, a borylation-cross-coupling sequence has been used for complex C-4 functionalization. researchgate.net While direct C-H activation on the benzene ring of benzimidazoles is less common than at the C-2 position, research continues to develop selective methods for these transformations. The nature and position of substituents on the benzene ring are known to play a significant role in the biological properties of benzimidazole derivatives. nih.gov
| Starting Diamine | Reagent | Product | Significance | Reference |
|---|---|---|---|---|
| 4-Cyano-1,2-phenylenediamine | Substituted Benzaldehydes | 2-Aryl-5-cyano-1H-benzimidazoles | Intermediates for potential anticancer agents | nih.gov |
| 3,4-Diaminobenzoic acid ethyl ester | N,N-dimethyl acrylamide (B121943) (with Rh(I) catalyst) | Ethyl 2-(1-(dimethylamino)-3-oxopropan-2-yl)-1H-benzo[d]imidazole-5-carboxylate | Demonstrates functionalization at C-2 with existing C-5 substitution | nih.govacs.org |
| 4-Chloro-1,2-phenylenediamine | Acetic Anhydride | 5-Chloro-2-methyl-1H-benzo[d]imidazole | Common building block for further derivatization | researchgate.net |
Substituent Variations at the C-2 Position
The C-2 position of the benzimidazole ring is particularly amenable to functionalization, largely due to the acidity of the C2-H bond. Direct C-H activation is a predominant strategy for introducing a wide variety of substituents. researchgate.net
C-2 Alkylation: Rhodium and copper catalysts have been successfully used for the C-H alkylation of benzimidazoles. A Rh(I)/bisphosphine/K₃PO₄ system allows for the selective branched C-H alkylation of N-substituted benzimidazoles with Michael acceptors like N,N-dimethyl acrylamide. nih.govacs.org This method is effective for a broad range of benzimidazoles with both electron-rich and electron-poor functionalities. nih.govacs.org Copper-catalyzed C2-H alkylation with aromatic alkenes has also been developed, providing a modular route to 1,1-di(hetero)aryl alkanes with high regioselectivity. acs.org
C-2 Arylation and Alkenylation: Transition metal-catalyzed cross-dehydrogenative coupling (CDC) reactions offer an atom-economical way to form C-C bonds at the C-2 position. A dual Pd(II)/Cu(I) catalyst system can facilitate the intramolecular arylation between the C-2 position of a benzimidazole and a tethered arene. nih.gov Nickel-based catalysts are also highly effective for C-2 functionalization. Nickel catalysis can achieve C-H arylation and alkenylation of N-substituted benzimidazoles, even coupling them with chloroarenes or phenol (B47542) derivatives. rsc.org This approach provides access to a wide array of C2-aryl and C2-alkenyl benzimidazoles, which are important motifs in pharmaceuticals and organic materials. rsc.org
| Reaction Type | Benzimidazole Substrate | Coupling Partner | Catalyst System | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Branched Alkylation | 1-Methyl-1H-benzo[d]imidazole | N,N-dimethyl acrylamide | [Rh(cod)Cl]₂, (R)-DTBM-Segphos, K₃PO₄ | C-2 Branched Alkyl | 94 | nih.govacs.org |
| Alkylation | 1-Methyl-1H-benzo[d]imidazole | Styrene | Cu(OAc)₂·H₂O, Ag₂CO₃ | C-2 Alkyl | 78 | acs.org |
| Arylation | 1-Methyl-1H-benzo[d]imidazole | Chlorobenzene | Ni(cod)₂, IPr·HCl, NaO-t-Bu | C-2 Aryl | 81 | rsc.org |
| Alkenylation | 1-(Morpholinoethyl)-1H-benzo[d]imidazole | Cyclohexenyl Carbamate | Ni(OTf)₂, dcypt, K₃PO₄ | C-2 Alkenyl | 91 | researchgate.netrsc.org |
| Intramolecular Arylation | Tethered arene-benzimidazole | Internal Arene | Pd(OAc)₂, Cu(OAc)₂ | Fused Polycyclic Heterocycle | Moderate | nih.gov |
Advanced Spectroscopic and Structural Elucidation of 6 Ethyl 2 Methyl 1h Benzo D Imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for 6-Ethyl-2-methyl-1H-benzo[d]imidazole
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive information about its atomic framework. While specific experimental spectra for this compound are not detailed in the provided literature, a precise characterization can be inferred from the analysis of closely related analogs, including 2-methyl-1H-benzo[d]imidazole and 2-ethyl-1H-benzo[d]imidazole. rsc.org
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzimidazole (B57391) core, as well as the aliphatic protons of the methyl and ethyl substituents. The protons on the benzene (B151609) ring will exhibit chemical shifts and coupling patterns influenced by their position relative to the ethyl group and the fused imidazole (B134444) ring. The imidazole N-H proton typically appears as a broad singlet at a downfield chemical shift, often above 12 ppm in DMSO-d₆. rsc.org The methyl group at the C2 position is expected to resonate as a sharp singlet, while the ethyl group at C6 will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The spectrum for this compound would feature signals for the nine distinct carbon atoms in the benzimidazole core and the three aliphatic carbons. The chemical shifts of the aromatic carbons are diagnostic of the substitution pattern. For the parent 2-methyl-1H-benzo[d]imidazole, carbon signals appear at δ 151.15 (C2), 138.91, 130.90, and 114.17 ppm. rsc.org For 2-ethyl-1H-benzo[d]imidazole, these are observed at δ 156.05 (C2), 141.02, 120.94, and 115.38 ppm. rsc.org The aliphatic carbons of the ethyl group in the 2-ethyl analog appear at δ 21.89 (-CH₂) and 12.14 (-CH₃). rsc.org
Based on these related structures, the following table outlines the predicted NMR assignments for this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from structurally similar compounds.
| Position | Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted Multiplicity | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|---|---|
| 1 | N-H | ~12.2 | br s | - |
| 2 | C-CH₃ | ~2.5 | s | ~151 |
| 2-CH₃ | Methyl | - | - | ~14.5 |
| 4 | Ar-H | ~7.5 | d | ~115 |
| 5 | Ar-H | ~7.1 | dd | ~123 |
| 6 | Ar-C-Ethyl | - | - | ~132 |
| 6-CH₂CH₃ | Ethyl (CH₂) | ~2.7 | q | ~29 |
| 6-CH₂CH₃ | Ethyl (CH₃) | ~1.3 | t | ~16 |
| 7 | Ar-H | ~7.4 | s | ~114 |
| 3a | Ar-C (bridgehead) | - | - | ~139 |
| 7a | Ar-C (bridgehead) | - | - | ~141 |
Mass Spectrometry Techniques for this compound
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. The molecular formula of this compound is C₁₀H₁₂N₂, corresponding to a molecular weight of approximately 160.22 g/mol .
In an electron impact (EI) mass spectrum, the compound is expected to show a prominent molecular ion peak (M⁺) at m/z 160. This is consistent with data from related compounds; for instance, 2-methyl-1H-benzo[d]imidazole shows a molecular ion peak at m/z 132, and 2-ethyl-1H-benzo[d]imidazole shows one at m/z 146. rsc.org
The fragmentation of this compound is anticipated to follow characteristic pathways for alkyl-substituted benzimidazoles. researchgate.net A primary and highly likely fragmentation event is the benzylic cleavage of the ethyl group, resulting in the loss of a methyl radical (•CH₃). This would produce a stable secondary carbocation, observed as a significant fragment ion peak at m/z 145 (M-15). This fragment is often the base peak in the spectra of ethyl-substituted benzimidazoles. rsc.org Further fragmentation could involve the characteristic breakdown of the benzimidazole ring system.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Formula | Comment |
|---|---|---|---|
| 160 | [M]⁺ | [C₁₀H₁₂N₂]⁺ | Molecular Ion |
| 145 | [M - CH₃]⁺ | [C₉H₉N₂]⁺ | Loss of methyl from ethyl group (benzylic cleavage) |
| 132 | [M - C₂H₄]⁺ | [C₈H₈N₂]⁺ | Loss of ethylene (B1197577) via McLafferty rearrangement |
Vibrational Spectroscopy (IR) Analysis of this compound
Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound will display characteristic absorption bands for its N-H, C-H, C=N, and C=C bonds.
Detailed studies on 2-ethyl-1H-benzo[d]imidazole show key vibrational bands that are applicable to the target compound. researchgate.netresearchgate.net The N-H stretching vibration of the imidazole ring is typically observed as a broad band in the region of 3100-3200 cm⁻¹. rsc.org The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and ethyl groups are found just below 3000 cm⁻¹. The C=N stretching of the imidazole ring and C=C stretching of the aromatic system produce strong absorptions in the 1500-1630 cm⁻¹ region. researchgate.net
Table 3: Key IR Absorption Bands for this compound Frequencies are based on data from structurally related benzimidazoles. rsc.orgresearchgate.net
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3190 | N-H Stretch | Imidazole ring |
| 3000 - 3100 | C-H Stretch | Aromatic ring |
| 2850 - 2980 | C-H Stretch | Aliphatic (ethyl and methyl groups) |
| ~1620 | C=N Stretch | Imidazole ring |
| 1450 - 1600 | C=C Stretch | Aromatic ring |
| 1380 - 1470 | C-H Bend | Aliphatic (ethyl and methyl groups) |
X-ray Crystallography for Solid-State Structure Determination of this compound and Derivatives
X-ray crystallography provides the definitive solid-state structure of a crystalline compound, revealing precise bond lengths, bond angles, and intermolecular interactions. While direct crystal structure data for this compound is not available in the surveyed literature, extensive crystallographic analysis has been performed on numerous derivatives. nih.govmdpi.comnih.gov This body of work allows for well-founded predictions about the solid-state behavior of the title compound.
Table 4: Crystallographic Data for Representative Benzimidazole Derivatives
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
|---|---|---|---|---|
| 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione | Monoclinic | P2₁/c | N—H⋯S hydrogen bonds, π–π interactions | nih.gov |
| Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate | Monoclinic | P2₁/n | Face-to-face π–π stacking | nih.gov |
| N-((4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioyl)benzamide | Monoclinic | P2₁/c | N-H···O, N-H···N hydrogen bonds | nih.gov |
Chromatographic Techniques for Purity Assessment and Separation (HPLC, UPLC)
Chromatographic methods are indispensable for verifying the purity of synthesized compounds and for separating them from reaction byproducts and starting materials. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary techniques used for this purpose.
While specific HPLC or UPLC chromatograms for this compound are not provided in the literature, documentation for related compounds such as ethyl 6-methyl-1H-benzo[d]imidazole-2-carboxylate confirms the use of HPLC, LC-MS, and UPLC for characterization and quality control. bldpharm.com Preparative chromatography, including flash column chromatography over silica (B1680970) gel, is also a standard method for the purification of benzimidazole products following synthesis. nih.govrsc.org Reaction progress is often monitored by thin-layer chromatography (TLC). rsc.org
Reactivity and Chemical Transformations of 6 Ethyl 2 Methyl 1h Benzo D Imidazole
Electrophilic Aromatic Substitution on the Benzimidazole (B57391) Ring System
The benzimidazole ring system is susceptible to electrophilic attack, primarily on the benzene (B151609) portion of the molecule. The positions of substitution are influenced by the electronic effects of the existing substituents. For 2-alkyl-5-methylbenzimidazoles, which are structurally analogous to 6-ethyl-2-methyl-1H-benzo[d]imidazole, electrophilic substitution preferentially occurs at the 6-position (or 5-position in the tautomer). tandfonline.com Subsequent electrophilic attack, such as nitration, then proceeds at the 4 or 7-positions. tandfonline.com
Halogenation: The halogenation of 2-alkyl-5(6)-substituted benzimidazoles can be achieved using reagents like bromine in acetic acid or N-halosuccinimides in chloroform. tandfonline.com For a 6-ethyl substituted benzimidazole, bromination would be expected to occur at the 5-position.
Nitration: Nitration is a common electrophilic substitution reaction for benzimidazoles, typically carried out with a mixture of nitric acid and sulfuric acid at low temperatures. tandfonline.comresearchgate.net For 2-Alkyl-5(6)-methyl-benzimidazoles, the nitro group is introduced at the 6 (or 5) position. researchgate.net If the 5 and 6 positions are already substituted, nitration can occur at the 4 or 7 position. tandfonline.com
| Reaction | Substrate Type | Reagents & Conditions | Major Product Position | Source |
|---|---|---|---|---|
| Halogenation | 2-alkyl-5(6)-chloro(or methyl)benzimidazole | Br2 in acetic acid, reflux | 6(5)-position | tandfonline.com |
| Halogenation | 2-alkyl-5(6)-chloro(or methyl)benzimidazole | N-halosuccinimide in chloroform, reflux | 6(5)-position | tandfonline.com |
| Nitration | 2-Alkyl-5(6)-chloro(or methyl)benzimidazole | HNO3 / H2SO4, 0-5°C | 6(5)-position | researchgate.net |
| Nitration | 2-alkyl-5,6-dihalobenzimidazole | HNO3 / H2SO4, 0-5°C | 4-nitro and 7-nitro mixture | tandfonline.com |
Nucleophilic Reactions Involving this compound and its Derivatives
The nucleophilic character of this compound is most pronounced at the nitrogen atoms. The C2-methyl group can also be rendered nucleophilic upon deprotonation.
N-Alkylation: The imidazole (B134444) N-H proton is acidic and can be readily removed by a base, allowing for alkylation at the N1 position. chemicalbook.com This is a common reaction for preparing 1-substituted benzimidazoles. lookchem.comresearchgate.net The reaction typically employs an alkyl halide in the presence of a base like potassium hydroxide (B78521) or potassium carbonate. researchgate.netrsc.org Phase-transfer catalysts, such as tetrabutylammonium (B224687) hydrogen sulfate, can facilitate the reaction. researchgate.net
Reactions at the C2-Methyl Group: The methyl group at the C2 position is activated by the adjacent nitrogen atoms. It can be deprotonated by a strong base to form a carbanion, which can then act as a nucleophile. For instance, 2-acylbenzimidazoles, formed from the oxidation of 2-alkylbenzimidazoles, undergo reactions such as condensation with amines to form imino compounds or react with Grignard reagents. researchgate.net
C2-Alkylation: Direct C-H activation at the C2 position provides another route to functionalization. Rhodium-catalyzed reactions with Michael acceptors like N,N-dimethylacrylamide can lead to branched alkylation products at the C2 position. nih.gov This method complements the more common N-alkylation reactions.
| Reaction Type | Reagents & Conditions | Product Type | Source |
|---|---|---|---|
| N-Alkylation | Alkyl bromides, KOH, Tetrabutylammonium hydrogen sulfate | 1-Alkyl-2-substituted-benzimidazoles | researchgate.net |
| N-Alkylation | Propargyl bromide, K2CO3 | N-propargylated benzimidazole | rsc.org |
| N-Alkylation | Benzyl bromide, SDS, K2CO3, H2O | N-benzylated benzimidazoles | lookchem.com |
| C2-Alkylation | N,N-dimethylacrylamide, [Rh(cod)Cl]2, dArFpe, K3PO4, Toluene, 120°C | C2-Branched alkylated benzimidazole | nih.gov |
| C2-Methyl Condensation | Amines (on 2-acylbenzimidazole) | Imino compounds | researchgate.net |
Oxidative and Reductive Transformations
The benzimidazole ring itself is generally stable to many oxidative and reductive conditions. instras.com However, substituents on the ring can undergo transformations.
Reduction: The benzimidazole ring is resistant to reduction by agents like red phosphorus and hydriodic acid. instras.com However, functional groups attached to the ring can be selectively reduced. For example, a nitro group on the benzene ring can be chemoselectively reduced to an amino group using systems like Zn/NaHSO3 in water, leaving other reducible groups intact. pcbiochemres.com This transformation is crucial for synthesizing amino-substituted benzimidazoles, which are important precursors for further derivatization. pcbiochemres.com
Oxidation: While the core is stable, side-chains can be oxidized. For example, 2-mercaptobenzimidazoles can be oxidized to 2-benzimidazolesulfonic acids using potassium permanganate. instras.com The synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes often involves an oxidative cyclization step, using oxidants like H₂O₂ or simply air, which highlights the stability of the formed benzimidazole ring under oxidative conditions. nih.govorganic-chemistry.org
Cycloaddition Reactions and Formation of Fused Systems
Cycloaddition reactions provide a powerful method for constructing complex fused heterocyclic systems from benzimidazole precursors.
A common strategy involves the N-alkylation of the benzimidazole followed by reaction with a suitable reagent to form a 1,3-dipole, such as a benzimidazolium ylide. researchgate.net This ylide can then undergo a [3+2] dipolar cycloaddition reaction with an activated alkyne, like dimethyl acetylenedicarboxylate (B1228247) (DMAD). researchgate.net This sequence can lead to the formation of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives through a mechanism that involves the cycloaddition followed by an opening of the imidazole ring and subsequent recrystallization. researchgate.net
Alternative methods for creating fused systems include intramolecular alkylations of appropriately substituted benzimidazoles or transition metal-catalyzed C-H activation and amination sequences. nih.gov For example, a tandem Pd(II)-catalyzed C-H arylation and aerobic oxidative C-H amination of 2-arylbenzimidazoles can yield benzimidazole-fused phenanthridines. nih.gov
Computational and Theoretical Investigations of 6 Ethyl 2 Methyl 1h Benzo D Imidazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are widely employed to study benzimidazole (B57391) derivatives, offering insights into their electronic nature and geometry.
Density Functional Theory (DFT) is a prominent computational method for investigating the electronic properties of molecules. nih.gov For benzimidazole derivatives, DFT calculations, often using functionals like B3LYP and M06, provide a detailed understanding of their electronic structure, reactivity, and spectroscopic properties. nih.govacs.org These studies are crucial for designing molecules with specific electronic and optical characteristics. nih.gov
A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing a molecule's chemical stability and reactivity. researchgate.net A smaller energy gap generally implies higher reactivity and greater ease of charge transfer within the molecule. For instance, in a series of N-1-sulfonyl substituted benzimidazole derivatives, the Egap was found to vary depending on the substituents, with nitro-substituted compounds showing the smallest gap, indicating they are softer and more reactive. nih.gov
DFT calculations also allow for the determination of global reactivity parameters, which provide a quantitative measure of a molecule's stability and reactivity. These parameters are derived from the energies of the HOMO and LUMO. researchgate.net
Table 1: Global Reactivity Parameters Calculated from HOMO and LUMO Energies
| Parameter | Formula | Description |
| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η = (IP - EA) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electronegativity (χ) | χ = (IP + EA) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Potential (μ) | μ = -χ | The escaping tendency of electrons from an equilibrium system. |
This table provides the definitions and formulas for key global reactivity parameters used in DFT analysis.
Furthermore, Molecular Electrostatic Potential (MESP) and Natural Bond Orbital (NBO) analyses are often performed. MESP maps illustrate the charge distribution and are useful for predicting sites for electrophilic and nucleophilic attack. NBO analysis helps in understanding charge transfer and delocalization within the molecule by examining interactions between filled and empty orbitals.
The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method used to approximate the many-electron wavefunction and energy. ucsb.edu While DFT methods have become more prevalent, HF calculations are still valuable for determining molecular geometries and vibrational frequencies. nih.govresearchgate.net For benzimidazole derivatives, both HF and DFT methods have been used to optimize molecular structures and predict vibrational spectra. researchgate.net
A comparative study on 2-ethyl-1H-benzo[d]imidazole, a close structural analog to the title compound, utilized both HF and DFT (B3LYP) methods with a 6-31G(d) basis set to calculate its optimized geometry. researchgate.net The results showed that the bond lengths and angles calculated by both methods were largely in agreement, providing a reliable theoretical structure for the molecule. researchgate.net
Table 2: Selected Optimized Geometrical Parameters for 2-ethyl-1H-benzo[d]imidazole
| Parameter | Bond Length (Å) - HF/6-31G(d) | Bond Length (Å) - B3LYP/6-31G(d) |
| C1-N7 | 1.385 | 1.390 |
| N7-C8 | 1.285 | 1.312 |
| C8-N9 | 1.380 | 1.385 |
| C1-C6 | 1.386 | 1.397 |
| Parameter | Bond Angle (°) - HF/6-31G(d) | Bond Angle (°) - B3LYP/6-31G(d) |
| C2-N9-C8 | 107.0 | 107.4 |
| N7-C8-N9 | 112.9 | 110.9 |
Source: Adapted from theoretical studies on 2-ethyl-1H-benzo[d]imidazole. researchgate.net
Vibrational frequencies calculated using the HF method are systematically overestimated due to the neglect of electron correlation and anharmonicity. To correct this, calculated harmonic frequencies are often scaled by an empirical factor. Studies have shown that for vibrational spectra, DFT (B3LYP) methods are generally superior to the scaled HF approach. researchgate.net For 2-(4-methoxyphenyl)-1H-benzo[d]imidazole, optimal scaling factors were determined to be 0.9120 for HF and 0.9660 for B3LYP (with a 6-311G** basis set), demonstrating the need for such corrections to achieve good agreement with experimental data. nih.gov Post-Hartree-Fock methods, which systematically improve upon the HF approximation by including electron correlation, can provide even more accurate results, though at a higher computational cost.
Molecular Modeling and Docking Studies of Benzimidazole Derivatives
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For drug discovery, molecular docking is a particularly important technique that predicts how a small molecule (ligand) binds to a macromolecular target, such as a protein or nucleic acid. nih.govacs.org
Molecular docking studies are frequently performed on benzimidazole derivatives to understand their potential as therapeutic agents by predicting their binding modes and affinities for biological targets. nih.gov This approach has been used to investigate benzimidazoles as inhibitors of various enzymes, including α-glucosidase, topoisomerase I, and aromatase. acs.org
The process involves placing the ligand into the binding site of the receptor in various orientations and conformations and then scoring these poses based on factors like intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) and conformational strain. For example, docking studies of novel benzimidazole derivatives against human topoisomerase I helped elucidate the binding interactions within the enzyme-DNA complex. Similarly, docking of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols into the active site of α-glucosidase revealed key interactions with catalytic residues, supporting experimental findings of their inhibitory activity. acs.org These predictions are invaluable for understanding structure-activity relationships and for the rational design of more potent and selective inhibitors.
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. For flexible molecules like 6-Ethyl-2-methyl-1H-benzo[d]imidazole, which has rotatable bonds in its ethyl group, understanding the preferred conformation is crucial.
Computational methods, particularly DFT, are used to explore the potential energy surface of a molecule. By systematically rotating bonds and calculating the energy of each resulting structure, an energy landscape can be mapped out. This allows for the identification of local and global energy minima, which correspond to stable conformers. For example, a study of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate found that the molecule adopts a twisted conformation, with a significant dihedral angle between the benzimidazole and pyrimidine (B1678525) rings. nih.gov An overlay of the crystal structure with the DFT-optimized structure confirmed that the computationally predicted low-energy conformation was very similar to the one observed experimentally. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzimidazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical and physical properties) to a specific activity, such as inhibitory potency (IC50). mdpi.com
To develop a QSAR model, a dataset of molecules with known biological activities is required. nih.gov Various molecular descriptors, which can be constitutional, topological, physicochemical, or 3D-based, are calculated for each molecule. Statistical methods, such as multiple linear regression (MLR), are then used to build a model that can predict the activity of new, untested compounds. mdpi.com
QSAR studies have been successfully applied to benzimidazole derivatives to predict their cytotoxic, antimicrobial, and enzyme inhibitory activities. mdpi.comscholars.direct For instance, a QSAR study on a series of 2-thioarylalkyl benzimidazole derivatives identified the dipole moment, the energy of the HOMO, and the smallest negative charge as key descriptors for predicting anthelmintic activity. scholars.direct Such models are highly valuable in drug design as they allow for the rapid screening of virtual libraries of compounds and the prioritization of candidates for synthesis and testing, thereby saving time and resources. nih.gov A good QSAR model is characterized by high correlation coefficients (R²) and predictive ability (validated by a test set or cross-validation, Q²). scholars.direct
Electronic Structure Analysis
The electronic structure of a molecule dictates its physical and chemical properties. For this compound, understanding the distribution of electrons and the nature of its molecular orbitals is crucial for predicting its reactivity and interactions.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain the reactivity of molecules. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.govacs.org
For benzimidazole derivatives, FMO analysis helps in understanding their charge transfer properties and chemical reactivity. nih.govacs.org Although specific HOMO-LUMO energy values and orbital diagrams for this compound are not documented in the available literature, such an analysis would be performed using methods like Density Functional Theory (DFT). The resulting data would be crucial for predicting its behavior in chemical reactions.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| Energy Gap (ΔE) | Data not available |
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.netnih.gov It examines charge transfer between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. nih.govacs.org For benzimidazole derivatives, NBO analysis can reveal hyperconjugative interactions, resonance effects, and the nature of lone pairs, which are important for understanding their structure and reactivity. researchgate.net
A detailed NBO analysis for this compound would provide insights into the delocalization of electron density across the benzimidazole ring and the influence of the ethyl and methyl substituents. However, specific data on stabilization energies and orbital interactions for this compound are not present in the surveyed literature.
Table 2: Illustrative NBO Analysis Findings for a Benzimidazole Derivative (Note: This table illustrates the type of data obtained from an NBO analysis and is based on general findings for similar compounds, not specific data for this compound.)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| π(C1-C2) | π*(C3-C4) | Data not available |
| LP(N1) | σ*(C2-N3) | Data not available |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface. Red-colored regions indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while blue-colored regions represent positive potential (electron-poor) and are prone to nucleophilic attack.
For a benzimidazole derivative like this compound, an MEP map would highlight the electrophilic and nucleophilic sites, providing a visual guide to its chemical behavior. researchgate.net For instance, the nitrogen atoms of the imidazole (B134444) ring are typically electron-rich. Specific MEP maps for this compound are not available in the public domain.
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry plays a significant role in elucidating reaction mechanisms by modeling the transition states and reaction pathways. mdpi.com For the synthesis of benzimidazoles, which often involves the condensation of o-phenylenediamines with carboxylic acids or aldehydes, computational methods can provide a deeper understanding of the reaction steps, including the formation of intermediates and the energies of activation. mdpi.comnih.gov
While there are proposed mechanisms for the synthesis of various benzimidazole derivatives, specific computational studies elucidating the reaction mechanism for the formation of this compound have not been reported in the available literature. Such a study would involve calculating the potential energy surface of the reaction to identify the most favorable pathway.
Structure Activity Relationship Sar Studies of 6 Ethyl 2 Methyl 1h Benzo D Imidazole and Analogues
Impact of Alkyl Substitutions (Ethyl at C-6, Methyl at C-2) on Biological Activity Profiles
The biological profile of a benzimidazole (B57391) derivative is strongly influenced by substituents at the C-2 and C-5/C-6 positions. nih.govacs.org In the case of 6-Ethyl-2-methyl-1H-benzo[d]imidazole, the specific alkyl groups at these key positions are predicted to confer a distinct activity profile.
The methyl group at the C-2 position is a common feature in many bioactive benzimidazoles. Its presence is often associated with enhanced lipophilicity, which can facilitate passage through biological membranes. For example, studies on anticancer benzimidazoles have shown that a methyl group at the 5(6)-position is a contributing factor to activity. ias.ac.in In a comparative study, 2-methyl-1H-benzimidazole demonstrated prominent cytotoxic activities, superior to its 1H-benzimidazol-2-yl-methanol analogue, suggesting the importance of the C-2 methyl substituent. researchgate.net
The combination of a C-2 methyl group and a C-6 ethyl group in this compound likely results in a compound with a balanced lipophilic character, enhancing its potential for various biological activities, including antimicrobial and antiproliferative effects, by improving its ability to penetrate cell membranes and interact with molecular targets. acs.org
SAR Trends within 2-Alkyl-1H-benzo[d]imidazole Derivatives
The C-2 position of the benzimidazole ring is a primary site for modification and exhibits well-defined SAR trends. The nature of the alkyl substituent at this position can profoundly affect the compound's biological activity.
Chain Length: Studies have indicated that short-chain alkyl groups at the C-2 position can enhance antimicrobial activity. rsc.org This is often attributed to an optimal balance between lipophilicity and solubility.
Lipophilicity: Increasing the lipophilicity at the C-2 position by introducing alkyl or aryl groups is a common strategy. However, the relationship is not always linear, and an optimal level of lipophilicity is typically required for maximum activity.
Steric Factors: The size of the alkyl group can influence how the molecule fits into a binding site. While smaller groups like methyl are often well-tolerated, bulkier groups may lead to steric clashes, reducing activity unless the binding pocket is large enough to accommodate them.
Research on anticancer agents has revealed that substituting the C-2 position with various aryl groups can lead to potent microtubule targeting agents. nih.gov In one study, a series of 1H-benzo[d]imidazoles were synthesized with variable lengths of an alkyl chain at one end and different functional groups on a phenyl ring at the C-2 position, demonstrating this position's amenability to significant structural variation. nih.govacs.org
Table 1: Illustrative SAR Trends for C-2 Alkyl/Aryl Substitution in Benzimidazoles
| C-2 Substituent | Target/Activity | General Observation | Reference |
| Methyl | Cytotoxicity | Showed prominent cytotoxic activity. | researchgate.net |
| Substituted Phenyl | Anticancer | Potent microtubule targeting agents. | nih.gov |
| Aryl Groups | Anticancer (Topo I) | Effective inhibitors of Human Topoisomerase I. | nih.govacs.org |
| Short Alkyl Chain | Antimicrobial | Enhanced antimicrobial activity. | rsc.org |
SAR Trends within 6-Alkyl-1H-benzo[d]imidazole Derivatives
The C-6 position (equivalent to C-5 in unsubstituted benzimidazole nomenclature) is another critical point for substitution, with alkyl groups here significantly impacting biological outcomes.
Anticancer Activity: The presence of a methyl group at the 5(6)-position has been identified as a key factor influencing the anticancer activity of 2-(substituted-phenyl)benzimidazoles. ias.ac.in This suggests that small alkyl groups in this position are beneficial for this specific activity.
Receptor Binding: In the context of angiotensin II receptor antagonists, substitution at the C-6 position with acylamino groups or basic heterocycles resulted in highly potent compounds. nih.gov While not strictly alkyls, this demonstrates that the C-6 position is a key interaction point with the receptor, where substituent properties are critical.
GABA-A Receptor Modulation: A methyl group at the C-6 position was found to correctly orient the molecule within the receptor's allosteric binding site, whereas a C-5 methyl group abolished activity due to a steric clash. acs.org This underscores the high positional sensitivity of substitutions on the benzene (B151609) portion of the benzimidazole core.
Table 2: Illustrative SAR Trends for C-6 Alkyl Substitution in Benzimidazoles
| C-6 Substituent | Target/Activity | General Observation | Reference |
| Methyl | Anticancer | Contributes significantly to anticancer activity. | ias.ac.in |
| Acylamino/Heterocycles | Angiotensin II Receptor | Leads to highly active antagonists. | nih.gov |
| Methyl | GABA-A Receptor | Favorable for binding and activity. | acs.org |
| Chloro/Nitro | Antimicrobial/Anticancer | Serves as a scaffold for active N-substituted derivatives. | nih.gov |
Correlation of Electronic and Steric Factors with Biological Activity
The biological activity of benzimidazole derivatives is governed by a complex interplay of electronic and steric factors.
Electronic Factors: The electron density of the benzimidazole ring system can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
EDGs: Alkyl groups, such as the methyl at C-2 and ethyl at C-6, are weak electron-donating groups. They increase the electron density of the aromatic system and enhance lipophilicity. For certain anticancer activities, the presence of EDGs (like -OH, -OMe) on a C-2 phenyl ring was found to significantly increase inhibitory effects. ias.ac.in
EWGs: Conversely, EWGs like nitro (–NO2) or trifluoromethyl (–CF3) groups decrease electron density. The presence of a strong EWG, such as a nitro group on a phenyl ring attached at the N-1 position, was found to facilitate efficacy against MRSA. rsc.org However, for some anticancer activities, EWGs on the C-2 phenyl ring decreased the inhibitory ability of the compounds. ias.ac.in
Steric Factors: The size, shape, and conformation of substituents are critical for determining how a molecule interacts with its biological target.
Steric Hindrance: As seen with GABA-A receptor modulators, a methyl group at the C-5 position caused a steric penalty that abolished activity, while the same group at the C-6 position was favorable. acs.org This illustrates that even small changes in substituent position can lead to significant steric clashes.
Design Principles from SAR Studies for Benzimidazole-based Bioactive Compounds
The extensive SAR studies on benzimidazole derivatives have led to several guiding principles for the design of new bioactive compounds.
Prioritize Key Positions: Substitutions at the N-1, C-2, and C-5/C-6 positions are the most effective for modulating biological activity. nih.gov The biological properties of the benzimidazole system are strongly influenced by modifications at the N-1 and C-2 positions in particular. acs.org
Tune Lipophilicity with Alkyl Groups: The introduction of small alkyl groups at positions like C-2 and C-6 is a reliable strategy for enhancing lipophilicity, which can improve membrane penetration and hydrophobic interactions with target proteins. acs.orgrsc.org
Utilize the C-2 Position for Diversity: The C-2 position is highly versatile and can be substituted with a wide range of groups, from simple alkyls to complex aryl and heterocyclic systems, to target different enzymes and receptors. nih.govresearchgate.net
Consider Electronic Effects: The choice between electron-donating and electron-withdrawing substituents should be guided by the specific biological target. For example, EDGs on a C-2 phenyl ring appear favorable for some anticancer applications, while EWGs can enhance certain antimicrobial activities. ias.ac.inrsc.org
Exploit the C-6 Position for Potency and Pharmacokinetics: The C-6 position is a crucial site for optimizing potency. Substitution with basic heterocycles at this position has been shown to produce potent antagonists that are also well-absorbed orally. nih.gov
By applying these principles, medicinal chemists can rationally design novel benzimidazole derivatives with improved potency, selectivity, and drug-like properties.
Advanced Academic Applications of 6 Ethyl 2 Methyl 1h Benzo D Imidazole
Coordination Chemistry Research
The coordination chemistry of the benzimidazole (B57391) scaffold is a rich field of study, primarily because the imidazole (B134444) nitrogen atoms are excellent ligands for a wide variety of metal ions. The resulting metal complexes often exhibit enhanced or novel biological activities compared to the free ligands. biotech-asia.org
Research has shown that coordinating benzimidazole derivatives with transition metals such as copper (Cu) or platinum (Pt) can boost their anticancer activity. biotech-asia.orgresearchgate.net This enhancement is thought to arise from several factors, including changes in the geometry and electronic properties of the ligand upon coordination, which can facilitate more effective interactions with biological targets like DNA. researchgate.net Metal complexes of benzimidazole derivatives have been shown to bind to DNA, potentially via an intercalative mode, triggering apoptosis in tumor cells. researchgate.net The formation of these complexes represents a promising strategy to develop new metallodrugs for cancer therapy. While the principle is well-established for the benzimidazole class, specific studies detailing the synthesis and structural analysis of 6-Ethyl-2-methyl-1H-benzo[d]imidazole complexes are a more specialized area of academic inquiry.
Synthesis and Characterization of Metal Complexes of this compound Derivatives
The synthesis of metal complexes using benzimidazole derivatives is a well-established area of coordination chemistry. For derivatives such as this compound, complexation is typically achieved through the reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in an appropriate solvent like ethanol (B145695) or methanol. nih.govresearchgate.netsemanticscholar.org The reaction mixture is often refluxed for several hours to ensure complete formation of the complex. mdpi.com The resulting solid metal complex can then be isolated by filtration, washed, and recrystallized. nih.goviucr.org
The structural elucidation and confirmation of these newly synthesized complexes rely on a suite of spectroscopic and analytical techniques. rsc.orgnih.govresearchgate.net The formation of the coordination bond between the benzimidazole ligand and the metal ion is confirmed by comparing the spectra of the free ligand with that of the metal complex. For instance, shifts in the characteristic vibration frequencies in FT-IR spectra, such as the ν(C=N) band, indicate the involvement of the imine nitrogen atom in coordination. nih.gov
A variety of analytical methods are employed to fully characterize these metal complexes:
| Characterization Technique | Information Obtained | Typical Observations for Benzimidazole Complexes |
|---|---|---|
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies functional groups and confirms coordination. | A shift in the C=N stretching vibration to a lower frequency upon complexation indicates coordination of the imine nitrogen to the metal center. nih.gov New bands at lower frequencies can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure in solution. | Changes in the chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) near the coordination site, particularly the imidazole ring, confirm the ligand-metal interaction. rsc.orgnih.gov |
| UV-Visible (UV-Vis) Spectroscopy | Investigates electronic transitions and helps propose the geometry of the complex. | Intra-ligand π-π* and n-π* transitions are observed. New bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions (for transition metals) appear upon complexation, providing clues about the coordination environment. nih.gov |
| Mass Spectrometry (MS) | Determines the molecular weight and confirms the stoichiometry of the complex. | The mass spectrum shows a molecular ion peak corresponding to the expected formula of the metal complex, confirming its formation and composition. nih.gov |
| X-ray Diffraction (XRD) | Provides definitive information on bond lengths, bond angles, and the precise 3D geometry of the complex in the solid state. | Single-crystal XRD can reveal the exact coordination number, geometry (e.g., tetrahedral, square planar, octahedral), and how the ligands are arranged around the central metal ion. nih.goviucr.org |
| Elemental Analysis & Molar Conductivity | Confirms the empirical formula and determines the electrolytic nature of the complex. | Elemental analysis results for C, H, and N match the calculated values for the proposed formula. nih.gov Molar conductivity measurements in solvents like DMF or DMSO indicate whether the complex is an electrolyte or non-electrolyte. researchgate.netmdpi.com |
Ligand-Metal Coordination Modes and Chelation Behavior
The imidazole ring within the this compound structure contains two nitrogen atoms, making it an excellent ligand for coordinating with metal ions. ajol.info The coordination behavior primarily involves the pyridine-type nitrogen atom (N3), which has a lone pair of electrons readily available for donation to a metal center. ajol.info
Depending on the specific derivative and reaction conditions, benzimidazole ligands can exhibit different coordination modes:
Monodentate Coordination: The most common mode, where the ligand binds to the metal ion through the lone pair of the sp²-hybridized nitrogen atom of the imidazole ring. researchgate.net In this mode, two such ligands typically coordinate to a single metal center, forming complexes with a 1:2 metal-to-ligand ratio. researchgate.net
Bidentate/Polydentate Chelation: If the benzimidazole derivative contains other donor atoms (e.g., from a hydroxyl, methoxy, or Schiff base substituent), it can act as a bidentate or even a tridentate ligand. This chelation, where the ligand binds to the metal at multiple points, forms a stable ring structure and results in highly stable metal complexes.
The structure of this compound itself suggests it would primarily act as a monodentate ligand. However, it can be readily functionalized to create derivatives capable of chelation.
| Coordination Mode | Description | Example Complex Type |
|---|---|---|
| Monodentate | The ligand binds to the metal center via a single donor atom, typically the imine nitrogen (N3) of the imidazole ring. | [M(L)₂Cl₂] where L is this compound and M is a metal like Cu(II) or Ni(II). researchgate.net |
| Bidentate (Chelation) | The ligand binds through two donor atoms. This would require modification of the base molecule to include a second donor group, such as a hydroxyl or carbonyl group. | [M(L')₂] where L' is a derivative like 2-(2'-hydroxyphenyl)benzimidazole. |
Catalytic Applications of Benzimidazole Metal Complexes in Organic Transformations
Metal complexes derived from benzimidazole ligands are recognized for their catalytic activity in a variety of organic transformations. nih.gov The combination of a transition metal center and the versatile electronic properties of the benzimidazole scaffold can create effective and selective catalysts. These complexes are essential for various catalytic processes, including organic transformations and polymerization reactions. nih.gov The stability of benzimidazole complexes under different oxidation states makes them robust catalysts for industrial applications.
Key catalytic applications include:
Oxidation Reactions: Benzimidazole-metal complexes have been employed as catalysts for the oxidation of substrates like aniline.
Polymerization Reactions: They serve as catalysts in polymerization processes. nih.gov
Cross-Coupling Reactions: The development of palladium-benzimidazole complexes has been significant for cross-coupling reactions, a cornerstone of modern synthetic chemistry.
Materials Science Research
Applications in Organic Light-Emitting Diodes (OLEDs) as Functional Components
Benzimidazole derivatives are highly valued in materials science for their use in Organic Light-Emitting Diodes (OLEDs). Their inherent properties, such as strong electron-withdrawing capabilities, high thermal stability, and excellent charge-transporting characteristics, make them suitable for several roles within an OLED device. tandfonline.com
Specifically, they are used as:
Electron-Transporting Materials (ETMs): The electron-deficient nature of the benzimidazole ring facilitates efficient electron transport from the cathode to the emissive layer, improving device performance. tandfonline.comnih.gov Compounds like 2,2′,2″-(1,3,5-benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) are standard ETMs in OLED fabrication. mdpi.com
Host Materials: For phosphorescent OLEDs (PhOLEDs), benzimidazole derivatives serve as host materials for the light-emitting phosphorescent dopants. Their high triplet energy levels ensure efficient energy transfer to the dopant, leading to bright and efficient emission. mdpi.com
Fluorescent Emitters: By hybridizing the benzimidazole core with other chromophoric units like pyrene (B120774) or carbazole, researchers have developed novel, highly efficient blue-light emitters. nih.govmdpi.comnsf.gov These materials exhibit pure blue photo- and electroluminescence, which is crucial for full-color displays and lighting applications. nih.govresearchgate.net An OLED device using a pyrene-benzimidazole derivative as the emissive layer achieved a high external quantum efficiency (EQE) of up to 4.3% with deep-blue emission. nih.govnsf.govresearchgate.net
The ethyl and methyl substituents in this compound could be used to enhance solubility and improve film-forming properties, which are critical for fabricating high-quality OLED devices.
Development of Chemosensors and Fluorescent Materials
The benzimidazole scaffold is an exceptional platform for designing fluorescent chemosensors due to its ability to chelate with metal ions and its responsive photophysical properties. tandfonline.com Derivatives of benzimidazole are widely used to detect various metal ions with high sensitivity and selectivity. The sensing mechanism often relies on processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Excited-State Intramolecular Proton Transfer (ESIPT). tandfonline.commdpi.com
Upon binding with a specific metal ion, the fluorescence of the sensor molecule can be either quenched ("turn-off" sensor) or enhanced ("turn-on" sensor). nih.govrsc.org
Zinc (Zn²⁺) Detection: Several benzimidazole-based sensors exhibit a "turn-on" fluorescence response specifically for Zn²⁺. nih.govrsc.org This is often attributed to a chelation-enhanced fluorescence (CHEF) effect, where the complexation with zinc restricts intramolecular rotation and inhibits non-radiative decay pathways, leading to a significant increase in fluorescence intensity. nih.gov The detection limit for Zn²⁺ can be as low as the micromolar or even nanomolar range. rsc.org
Copper (Cu²⁺) and Iron (Fe²⁺/Fe³⁺) Detection: Conversely, many benzimidazole sensors show a "turn-off" or quenching response in the presence of paramagnetic ions like Cu²⁺ and Fe³⁺. mdpi.comrsc.orgrsc.org This quenching is typically caused by efficient PET from the excited sensor molecule to the metal ion.
Ratiometric Sensing: Advanced sensors can provide a ratiometric response, where binding to an analyte causes a shift in the emission wavelength. rsc.org For example, a sensor was developed that showed a significant blue-shift of 82 nm in its fluorescence upon binding to Zn²⁺, allowing for more reliable and quantitative detection. rsc.org
| Sensor Type | Target Analyte | Sensing Mechanism | Response | Reference |
|---|---|---|---|---|
| Schiff base benzimidazole | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence "Turn-on" | nih.gov |
| BBMP (benzimidazole derivative) | Cu²⁺ / Zn²⁺ | Inhibition of ESIPT / Ratiometric shift | "Turn-off" for Cu²⁺, Ratiometric "Turn-on" for Zn²⁺ | rsc.org |
| DQBM-B (benzimidazole derivative) | Co²⁺ | Photoinduced Electron Transfer (PET) | Fluorescence "Turn-off" | mdpi.com |
| Dual chemosensor 1 | Fe²⁺/Fe³⁺ and Zn²⁺ | Colorimetric / Fluorometric | Color change for Fe, Fluorescence "Turn-on" for Zn²⁺ | rsc.org |
Integration into Polymeric and Advanced Hybrid Materials
The robust and stable nature of the benzimidazole ring makes it an ideal component for integration into polymers and other advanced hybrid materials. Incorporating benzimidazole moieties into larger structures can impart desirable thermal, mechanical, and functional properties.
High-Performance Polymers: Polybenzimidazoles (PBIs) are a class of high-performance polymers known for their exceptional thermal and chemical stability. They are used in demanding applications such as fire-retardant textiles, high-temperature fuel cell membranes, and engineering plastics.
Corrosion Inhibitors: Benzimidazole derivatives are effective corrosion inhibitors for metals like steel. iucr.org They can be incorporated into protective coatings or films, where they adsorb onto the metal surface and form a barrier against corrosive agents. iucr.org
Bioactive Hybrid Molecules: In medicinal chemistry and materials science, the benzimidazole scaffold is hybridized with other bioactive units, such as 1,2,3-triazoles or pyrazoles, to create novel materials. acs.orgnih.gov These hybrid molecules can exhibit unique properties, such as selective binding to DNA G-quadruplex structures, which is relevant for developing new therapeutic agents and functional biomaterials. nih.gov The "click" reaction is a common method for synthesizing these benzimidazole-triazole hybrids. nih.gov
Studies on Corrosion Inhibition Properties
The investigation of benzimidazole derivatives as corrosion inhibitors is a significant area of materials science research, aimed at protecting metallic surfaces from degradation in aggressive environments. While direct studies on this compound are not extensively documented in publicly available literature, the corrosion inhibition potential of this compound can be inferred from research on structurally similar molecules. Benzimidazole and its derivatives are effective corrosion inhibitors due to the presence of the imidazole ring, which contains nitrogen heteroatoms with lone pairs of electrons, and the aromatic benzene (B151609) ring, which has π-electrons. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that mitigates the corrosive action of the surrounding medium.
Research on various benzimidazole derivatives has consistently demonstrated their efficacy in preventing corrosion of different metals and alloys, such as aluminum, mild steel, and carbon steel, particularly in acidic media. sciencepg.comresearchgate.netresearchgate.net For instance, a synthesized benzimidazole derivative, methyl 4-(((1-H-benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate (M-41HBI-2MTMB), has shown a remarkable inhibition efficiency of 98.5% for aluminum in a 1 M nitric acid solution at a concentration of 5 x 10⁻³ M. sciencepg.com The adsorption of this inhibitor on the aluminum surface was found to follow the Villamil model, which is a modified Langmuir isotherm, indicating a strong interaction between the inhibitor and the metal. sciencepg.com
The mechanism of corrosion inhibition by benzimidazole derivatives typically involves the adsorption of the inhibitor molecules on the metal surface. This adsorption can be physical (physisorption), involving electrostatic interactions between the charged metal surface and the inhibitor molecule, or chemical (chemisorption), involving the formation of coordinate bonds between the lone pair electrons of the nitrogen atoms and the vacant d-orbitals of the metal atoms. sciencepg.com In many cases, a mixed-type adsorption involving both physisorption and chemisorption is observed. sciencepg.com The effectiveness of these compounds is often enhanced by the presence of substituent groups on the benzimidazole core. The ethyl group at the 6-position and the methyl group at the 2-position of this compound are expected to influence its solubility and electronic properties, which in turn would affect its adsorption characteristics and, consequently, its corrosion inhibition efficiency.
Studies on other derivatives, such as (E)-2-styryl-1H-benzo[d]imidazole, have reported high inhibition efficiencies of up to 98% for carbon steel in 15% HCl. researchgate.net This particular inhibitor was found to act as a mixed-type inhibitor with a cathodic predominance, and its adsorption followed the Langmuir isotherm model. researchgate.net Similarly, research on 1-(benzo[d]thiazol-2-yl)-3-methylguanidine (AG) demonstrated an inhibition efficiency of 91.4% for carbon steel in 1 M HCl, with the adsorption also adhering to the Langmuir isotherm. nih.govnih.gov These findings collectively suggest that this compound likely possesses significant corrosion inhibition properties, making it a promising candidate for further investigation in this field.
Table 1: Corrosion Inhibition Efficiency of Selected Benzimidazole Derivatives
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Adsorption Isotherm |
|---|---|---|---|---|
| Methyl 4-(((1-H-benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate | Aluminum | 1 M HNO₃ | 98.5 | Villamil (Modified Langmuir) sciencepg.com |
| (E)-2-styryl-1H-benzo[d]imidazole | Carbon Steel | 15% HCl | 98 | Langmuir researchgate.net |
| 1-(benzo[d]thiazol-2-yl)-3-methylguanidine (AG) | Carbon Steel | 1 M HCl | 91.4 | Langmuir nih.govnih.gov |
Environmental Science Research: Conceptual Applications
In the realm of environmental science, the unique chemical structure of benzimidazole derivatives suggests their potential utility in adsorption and filtration systems for the removal of pollutants from water and soil. The benzimidazole scaffold, with its aromatic system and heteroatoms, can interact with various organic and inorganic contaminants through mechanisms such as π-π stacking, hydrogen bonding, and electrostatic interactions. While specific studies on this compound for this purpose are not prominent, research on related compounds provides a conceptual basis for its application.
A study on the sorption-desorption behavior of benzimidazole-based fungicides, such as carbendazim, in different agricultural soils highlighted their tendency to be adsorbed by soil particles. researchgate.net The adsorption was found to be influenced by soil properties like clay and organic matter content. researchgate.net This indicates that benzimidazole structures can be retained in solid matrices, a crucial characteristic for designing effective filtration media. The adsorption process for these compounds was largely irreversible, suggesting a strong binding to the soil particles. researchgate.net
The ethyl and methyl groups in this compound would likely enhance its lipophilicity, potentially increasing its affinity for non-polar organic pollutants. This property could be harnessed in passive sampling devices or in filtration beds designed to capture hydrophobic contaminants from aqueous streams. Furthermore, the imidazole moiety can be protonated in acidic conditions, leading to a positively charged molecule that could effectively adsorb anionic pollutants through electrostatic attraction. The potential for this compound to act as a versatile adsorbent warrants further investigation for environmental remediation applications.
The benzimidazole framework is a key component in the design of chemosensors for the detection of various environmental analytes, particularly metal ions. The nitrogen atoms in the imidazole ring can act as binding sites for metal ions, and the aromatic system can serve as a fluorophore or chromophore. The binding of an analyte to the benzimidazole-based sensor can lead to a detectable change in its optical properties, such as fluorescence or color, enabling quantitative analysis.
For example, a fluorescent chemosensor based on a benzo[d]imidazo[2,1-b]thiazole derivative has been developed for the selective detection of Zn²⁺ ions. researchgate.net The coordination of the zinc ion to the sensor molecule resulted in a significant enhancement of its fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). researchgate.net This principle can be conceptually applied to this compound. The imidazole part of the molecule could serve as the recognition site for a target metal ion, while the benzimidazole core acts as the signaling unit.
Moreover, the design of a benzothiazolium-based sensor for cyanide detection, which exhibited a colorimetric and fluorometric response, further illustrates the versatility of such heterocyclic structures in sensor applications. nih.gov The interaction of the sensor with cyanide ions led to a noticeable color change and a red-shift in the absorption spectrum, with a very low limit of detection. nih.gov This demonstrates that with appropriate functionalization, benzimidazole derivatives like this compound could be tailored to create highly sensitive and selective sensors for a range of environmental pollutants. The ethyl and methyl substituents on the benzene ring could be used to fine-tune the electronic properties and steric environment of the binding pocket, thereby influencing the sensor's selectivity and sensitivity towards specific analytes. The theoretical foundation for these applications is strong, positioning this compound as a promising scaffold for the development of next-generation environmental monitoring tools.
Future Research Directions and Emerging Perspectives for 6 Ethyl 2 Methyl 1h Benzo D Imidazole
The benzimidazole (B57391) scaffold, a versatile heterocyclic system, is a cornerstone in medicinal chemistry and material science. The specific derivative, 6-Ethyl-2-methyl-1H-benzo[d]imidazole, while being a distinct chemical entity, is part of this broader class of compounds that has shown significant therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govresearchgate.netmdpi.com Future research on this particular compound is poised to build upon the extensive knowledge of the benzimidazole family, aiming to refine its properties and explore novel applications. The following sections outline key areas of prospective research that could unlock the full potential of this compound.
Q & A
Q. What are the standard synthetic routes for preparing 6-Ethyl-2-methyl-1H-benzo[d]imidazole and its derivatives?
The synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing reagents. For example:
- Method A : Reacting 4-ethyl-3-nitro-o-phenylenediamine with acetic anhydride under reflux to introduce the methyl group, followed by reduction and cyclization .
- Method B : Using substituted benzaldehydes in a one-pot reaction with ammonium acetate and acetic acid, optimized at 120°C for 6–12 hours .
Key variables include solvent choice (e.g., DMF, ethanol), catalysts (e.g., MnO₂ for oxidation), and temperature control to avoid side reactions .
Q. How can researchers confirm the structural integrity of this compound derivatives post-synthesis?
- 1H/13C NMR : Characteristic shifts for the ethyl group (~1.3 ppm for CH₃, 2.6 ppm for CH₂) and imidazole protons (δ 7.2–8.1 ppm) .
- Melting Point : Pure compounds exhibit sharp melting ranges (e.g., 143–145°C for 7-chloro derivatives) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 201.1134 for C₁₀H₁₂N₂) .
Q. What spectroscopic techniques are essential for characterizing benzoimidazole derivatives?
- IR Spectroscopy : Confirms N-H stretches (~3400 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
- UV-Vis : Detects π→π* transitions in the aromatic system (λₐᵦₛ ~270 nm) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for structure-activity relationship (SAR) studies .
Advanced Questions
Q. What strategies are recommended for optimizing reaction yields in the synthesis of complex benzoimidazole derivatives?
- Catalyst Screening : Ru-based catalysts (e.g., [Ru(bpp)(pydic)]) improve oxidation efficiency (70–85% yield) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates in multi-step reactions .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 12 hours conventional) for cyclization steps .
Q. How do structural modifications at specific positions of the benzoimidazole core influence biological activity?
-
Substituent Effects :
Position Substituent Biological Impact Example (Activity) R₁ (C-2) Methyl Enhances lipophilicity EGFR inhibition (IC₅₀: 1.2 µM) R₂ (C-6) Ethyl Modulates metabolic stability Cytotoxicity (HeLa cells: 48% at 10 µM) - Electron-Withdrawing Groups (e.g., Cl at C-7): Improve binding affinity to kinase domains via halogen bonding .
Q. What computational methods are employed to predict the bioactivity and binding affinity of benzoimidazole derivatives?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase domain) .
- ADMET Prediction : SwissADME or pkCSM for bioavailability, BBB penetration, and CYP inhibition .
- MD Simulations : GROMACS for assessing ligand stability in binding pockets over 100-ns trajectories .
Q. How can researchers address discrepancies between in-silico predictions and in-vitro assay results for benzoimidazole compounds?
- Validate Purity : Re-analyzе compounds via HPLC (>95% purity) to exclude impurities affecting bioactivity .
- Reassess Solubility : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
- Adjust Docking Parameters : Include water molecules or flexible side chains in simulations to better reflect experimental conditions .
Q. What are the best practices for designing multi-step synthesis protocols for novel benzoimidazole-based scaffolds?
- Modular Design : Introduce functional groups (e.g., thiazole-triazole in 9a–9e) via click chemistry or Suzuki coupling .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during halogenation steps .
- Scalability : Optimize column chromatography (e.g., silica gel, eluent: hexane/EtOAc) for gram-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
